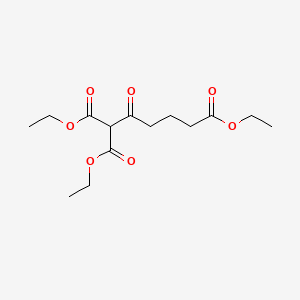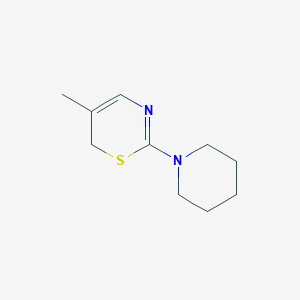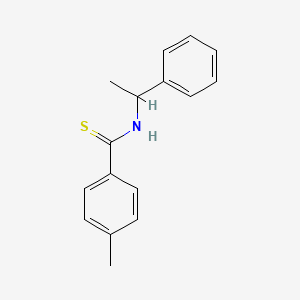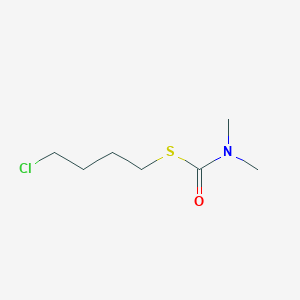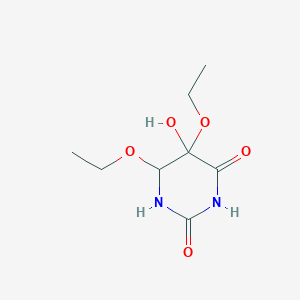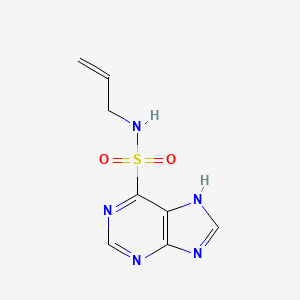
N-allyl-9H-purine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-9H-purine-6-sulfonamide is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-9H-purine-6-sulfonamide typically involves the reaction of 9H-purine-6-thiol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the pH is adjusted to around 5 using acetic acid. The product is then isolated by filtration and dried under vacuum .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-allyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
N-allyl-9H-purine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-9H-purine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide bond at the 9-position of the purine core is a primary site for degradation, leading to the formation of sulfonylation degradation species. These degradation products mediate the compound’s biological activity, such as inhibiting HCV replication . The exact molecular pathways and targets are still under investigation, but the compound’s instability in certain conditions is closely related to its activity.
Comparison with Similar Compounds
9-sulfonyl-9H-purine: Another purine derivative with similar sulfonamide functionality.
N-alkyl sulfonamides: Compounds with similar sulfonamide groups but different alkyl substitutions.
Sulfonimidates: Organosulfur compounds with similar chemical properties and applications.
Uniqueness: N-allyl-9H-purine-6-sulfonamide is unique due to its specific combination of an allyl group and a sulfonamide group attached to the purine core
Properties
CAS No. |
90223-74-8 |
|---|---|
Molecular Formula |
C8H9N5O2S |
Molecular Weight |
239.26 g/mol |
IUPAC Name |
N-prop-2-enyl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H9N5O2S/c1-2-3-13-16(14,15)8-6-7(10-4-9-6)11-5-12-8/h2,4-5,13H,1,3H2,(H,9,10,11,12) |
InChI Key |
KKMFKEJIAQCIPO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.0]hepta-3,6-dien-2-one, (1S)-](/img/structure/B14370752.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
![Phosphonic acid, [3-chloro-2-[(trimethylsilyl)oxy]propyl]-, diethyl ester](/img/structure/B14370800.png)
![2-[(Methoxymethyl)sulfanyl]ethan-1-amine](/img/structure/B14370816.png)
![5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-](/img/structure/B14370820.png)
![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
